Methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic small molecule featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:
- A 6-isopropyl group on the pyridine ring, influencing steric and lipophilic properties.
- A 4-((3-methylpiperidin-1-yl)sulfonyl)benzamido substituent at the 2-position, introducing sulfonamide and aryl functionalities critical for interactions with biological targets.
- A methyl ester at the 3-position, modulating solubility and metabolic stability.
This compound belongs to a class of molecules explored for their bioactivity in neurological or inflammatory pathways, though specific therapeutic applications remain under investigation .
Properties
IUPAC Name |
methyl 2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S2/c1-16(2)27-13-11-20-21(15-27)34-24(22(20)25(30)33-4)26-23(29)18-7-9-19(10-8-18)35(31,32)28-12-5-6-17(3)14-28/h7-10,16-17H,5-6,11-15H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGOEYFGJJKRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex compound that belongs to the class of tetrahydrothienopyridine derivatives. This article reviews its biological activity, focusing on its potential applications in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The compound features a tetrahydrothieno[2,3-c]pyridine core, which is known for its diverse biological activities. The structural components include:
- Isopropyl group : Enhances lipophilicity and may improve cellular uptake.
- Piperidine sulfonamide : Potentially contributes to its interaction with biological targets.
Anticancer Activity
Research indicates that various tetrahydrothienopyridine derivatives exhibit significant anticancer properties. For instance:
- Antiproliferative Effects : Compounds similar to this compound have shown IC50 values ranging from 1.1 to 4.7 µM against cancer cell lines such as HeLa and L1210 . This suggests that they may effectively inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
- Mechanism of Action : The compound likely interacts with tubulin at the colchicine site, leading to disruption of microtubule dynamics and subsequent induction of apoptosis in cancer cells .
Selectivity
Notably, studies have demonstrated that these compounds exhibit selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic index . This selectivity is crucial for minimizing side effects during cancer treatment.
Table of Biological Activities
| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | HeLa | 1.1 | Tubulin polymerization inhibition |
| Antiproliferative | L1210 | 2.8 | Apoptosis induction |
| Selectivity | PBMC | >20 | Non-toxic to normal cells |
Case Studies and Research Findings
- Study on Antiproliferative Agents : A study evaluating various tetrahydrothienopyridine derivatives found that compounds with similar structures to methyl 6-isopropyl derivatives displayed potent antiproliferative activity against multiple cancer types . The research highlighted the importance of substituents on the core structure for enhancing biological activity.
- Mechanistic Insights : Further investigations revealed that these compounds could induce apoptosis through caspase activation pathways. For example, treatment with related compounds led to a significant increase in caspase-3 levels in MCF-7 breast cancer cells after 24 hours .
- Antimicrobial Activity : While primarily studied for anticancer properties, some derivatives have also shown moderate antimicrobial activity against Gram-positive bacteria . This dual activity suggests potential applications beyond oncology.
Scientific Research Applications
Anticancer Activity
Studies have shown that various tetrahydrothienopyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate have demonstrated antiproliferative effects against cancer cell lines. These compounds may effectively inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
Some derivatives of tetrahydrothienopyridine have also shown moderate antimicrobial activity against Gram-positive bacteria, suggesting potential applications beyond oncology.
This compound is a complex compound that belongs to the class of tetrahydrothienopyridine derivatives. This compound has generated interest for potential applications in cancer treatment and other therapeutic areas.
Related Compounds
Other compounds containing a methylpiperidin-1-yl moiety are being investigated.
- 3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole, is one of numerous organic compounds .
- Methyl 6-acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is another research compound with potential antimicrobial activity.
Data Tables of Biological Activities
| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | HeLa | 1.1 | Tubulin polymerization inhibition |
| Antiproliferative | L1210 | 2.8 | Apoptosis induction |
| Selectivity | PBMC | >20 | Non-toxic to normal cells |
Table of Antimicrobial activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Candida albicans | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ in substituents, backbone modifications, or salt forms, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison with two closely related derivatives:
Ethyl 6-Isopropyl-2-(4-((4-Methylpiperidin-1-yl)Sulfonyl)Benzamido)-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride
- Key Differences :
- Ester Group : Ethyl ester (vs. methyl ester) increases molecular weight by 14 Da and may enhance lipophilicity.
- Piperidine Substitution : 4-Methylpiperidinyl (vs. 3-methylpiperidinyl) alters steric and electronic effects of the sulfonamide group.
- Salt Form : Hydrochloride salt improves aqueous solubility.
- Implications: The ethyl ester may prolong metabolic stability due to slower esterase cleavage. The 4-methylpiperidinyl substitution could modify binding to targets sensitive to sulfonamide geometry, such as adenosine receptors (based on SAR studies in thiophene derivatives) .
6-Methyl-2-(4-((3-Methylpiperidin-1-yl)Sulfonyl)Benzamido)-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide Hydrochloride
- Key Differences: Functional Group: Carboxamide (vs. 6-Substituent: Methyl (vs.
- Implications :
Structural Comparison Table
Research Findings and Mechanistic Insights
- SAR of Thiophene Derivatives: Substitutions at the 4-position of thiophene rings (analogous to the 6-isopropyl group here) enhance allosteric modulation of adenosine A1 receptors . This suggests the isopropyl group in the target compound may optimize receptor interactions.
- Role of Sulfonamide Geometry : The 3-methylpiperidinyl sulfonamide may adopt a conformation favorable for hydrogen bonding or hydrophobic interactions, as seen in structurally related sulfonamide drugs .
- Metabolic Stability : Methyl/ethyl esters balance lipophilicity and metabolic clearance, with ethyl esters typically exhibiting longer half-lives in vivo .
Q & A
Q. How to validate the compound’s mechanism of action in cellular models?
- Methodological Answer:
- CRISPR Knockout : Target putative receptors (e.g., GPCRs) in cell lines and measure activity loss.
- Fluorescence Polarization : Track compound binding to fluorescently tagged proteins in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
